4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
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Overview
Description
4-ethoxy-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide is a useful research compound. Its molecular formula is C17H19NO2S and its molecular weight is 301.4. The purity is usually 95%.
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Scientific Research Applications
Alzheimer's Disease Research
A study utilized a selective serotonin 1A (5-HT(1A)) molecular imaging probe, structurally related to the compound of interest, for the quantification of 5-HT(1A) receptor densities in Alzheimer's disease patients. This application demonstrates how compounds with specific structural features can be used in neuroimaging to investigate neurological disorders (Kepe et al., 2006).
Antioxidant Activity Studies
Another study explored the structure, antioxidant activity, and electronic properties of a novel benzamide derivative through experimental and theoretical methods, including X-ray diffraction and DFT calculations. This highlights the role of such compounds in evaluating antioxidant properties, potentially relevant to the compound (Demir et al., 2015).
Heterocyclic Synthesis
Research into thiophenylhydrazonoacetates for heterocyclic synthesis demonstrates the chemical versatility of thiophene derivatives in creating a variety of nitrogen-containing rings, which may include structures similar to the compound of interest for diverse applications (Mohareb et al., 2004).
Anticancer Evaluation
A study on the design, synthesis, and anticancer evaluation of benzamide derivatives showcases the potential of structurally similar compounds in drug development for cancer treatment. This suggests a possible application area for the compound of interest in medicinal chemistry and oncology (Ravinaik et al., 2021).
Mechanism of Action
Mode of Action
It’s worth noting that benzamide derivatives are known to interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Benzamide derivatives are known to be involved in a variety of biochemical pathways, depending on their specific targets .
Properties
IUPAC Name |
4-ethoxy-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO2S/c1-2-20-14-7-5-13(6-8-14)16(19)18-12-17(9-10-17)15-4-3-11-21-15/h3-8,11H,2,9-10,12H2,1H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEABUSVDJBPKT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC2(CC2)C3=CC=CS3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.